(S)-1-Aminobut-3-en-2-ol

chiral resolution enantiomeric excess optical rotation

(S)-1-Aminobut-3-en-2-ol (CAS 1197992-11-2) is a chiral, bifunctional C₄ building block that combines a primary amine, a secondary alcohol, and a terminal vinyl group in a three‑carbon chain with a defined (S)‑configuration at the C‑2 stereocenter. The compound has a molecular weight of 87.12 g·mol⁻¹, a predicted XLogP3 of −0.7, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and a topological polar surface area of 46.3 Ų.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
Cat. No. B12979059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Aminobut-3-en-2-ol
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC=CC(CN)O
InChIInChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2/t4-/m0/s1
InChIKeyVEPSIZZAILVTSD-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Aminobut-3-en-2-ol: Chiral Allylic Amino Alcohol Building Block for Stereoselective Synthesis


(S)-1-Aminobut-3-en-2-ol (CAS 1197992-11-2) is a chiral, bifunctional C₄ building block that combines a primary amine, a secondary alcohol, and a terminal vinyl group in a three‑carbon chain with a defined (S)‑configuration at the C‑2 stereocenter . The compound has a molecular weight of 87.12 g·mol⁻¹, a predicted XLogP3 of −0.7, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and a topological polar surface area of 46.3 Ų [1]. Its small size, inherent nucleophilicity, and orthogonal reactivity enable regio‑ and stereoselective transformations that are inaccessible with the corresponding (R)‑enantiomer, the racemate, or the regioisomeric 2‑amino‑but‑3‑en‑1‑ol series.

Why (S)-1-Aminobut-3-en-2-ol Cannot Be Replaced by Its Enantiomer, Racemate, or Regioisomer


The stereochemical identity of (S)-1-aminobut-3-en-2-ol is not a cosmetic label; it directly governs the three‑dimensional presentation of the amino, hydroxyl, and vinyl groups during bond formation. Substituting the (R)‑enantiomer or the racemic mixture alters the absolute configuration of every downstream chiral center, which can degrade enantiomeric excess, reduce biological target engagement, or abolish activity altogether [REFS-1, REFS-2]. Similarly, the regioisomeric 2‑amino‑but‑3‑en‑1‑ol series places the amine and alcohol on different carbon atoms, changing the distance between functional groups and the stereoelectronic environment of the olefin . For applications that demand a specific stereochemical outcome—such as the synthesis of defined DNA adducts for carcinogenesis studies—use of anything other than the pure (S)‑enantiomer introduces uncontrolled stereochemical heterogeneity that undermines experimental reproducibility [REFS-1, REFS-2].

Quantitative Differentiation of (S)-1-Aminobut-3-en-2-ol from Closest Analogs


Single-Enantiomer Identity vs. Racemic Mixture: Optical Purity and Pharmacopoeial Relevance

Unlike the racemic 1-aminobut-3-en-2-ol (CAS 13269-47-1), which contains equal amounts of (R) and (S) enantiomers, (S)-1-aminobut-3-en-2-ol (CAS 1197992-11-2) is supplied as a single stereoisomer with an enantiomeric excess typically ≥97 % [REFS-1, REFS-2]. The distinct CAS number assignment reflects the separate chemical entity status mandated by ICH guidelines for pharmaceutical starting materials [1]. Whereas the racemate exhibits no net optical rotation, the (S)-enantiomer shows a specific rotation of approximately −12.5° (c = 1, methanol), confirming enantiopurity . In a medicinal chemistry context, use of the racemate introduces 50 % of the undesired (R)-enantiomer, which can act as a competitive inhibitor, exhibit different pharmacokinetics, or generate distinct toxicological profiles [1].

chiral resolution enantiomeric excess optical rotation regulatory compliance

Stereospecific DNA-Adduct Synthesis: (S)-Enantiomer Enables Single-Isomer Product While Racemate Gives Stereochemical Mixtures

In the synthesis of N6-(2-hydroxy-3-buten-1-yl)-2′-deoxyadenosine (N6-HB-dA) adducts, coupling of 6-chloropurine-containing 18‑mer oligonucleotides with (S)-N-Fmoc-1-aminobut-3-en-2-ol (47) afforded exclusively the (S)-N6-HB-dA lesion, as confirmed by HPLC‑ESI−‑MS and MS/MS analysis [1]. When the (R,R)-pyrrolidine-3,4-diol reagent 48 was used under identical conditions, the distinct (R,R)-N6,N6-DHB-dA adduct was obtained, demonstrating that the stereochemical information of the amino alcohol building block is faithfully transferred to the final DNA lesion [1]. The post‑oligomerization approach yielded >95 % conversion to the desired site‑ and stereospecific adduct, with reversed‑phase HPLC purification allowing isolation of the single‑isomer product [1]. In contrast, use of racemic 1-aminobut-3-en-2-ol would produce a 1:1 mixture of (S)- and (R)-adducted oligonucleotides that cannot be separated by standard chromatographic methods, confounding subsequent mutagenicity and repair assays [2].

DNA adduct butadiene carcinogenesis stereospecific synthesis N6-adenine adduct

Regioisomeric Differentiation: (S)-1-Aminobut-3-en-2-ol vs. (S)-2-Aminobut-3-en-1-ol in Nucleophilic Reactivity

The target compound (S)-1-aminobut-3-en-2-ol and its regioisomer (S)-2-aminobut-3-en-1-ol (CAS 117609-25-3) differ in the positions of the amino and hydroxyl groups along the butenyl chain. In the target compound, the amine is on a primary carbon (C‑1) and the alcohol on a secondary carbon (C‑2), whereas in the regioisomer these functionalities are swapped . This positional switch alters the pKa of the amine (predicted 9.1 vs. 9.7), the nucleophilicity of the amino group, and the steric accessibility of the hydroxyl group, leading to distinct reactivity profiles in acylations, alkylations, and Mitsunobu reactions . In the DNA‑adduct application, only the 1‑amino‑2‑hydroxy pattern of the target compound correctly mimics the endogenous 2‑hydroxy‑3‑buten‑1‑yl lesion formed by 3,4‑epoxy‑1‑butene; the regioisomer produces the non‑natural 1‑hydroxy‑3‑buten‑2‑yl adduct, which has different biological processing [1].

regioisomer nucleophilic substitution amino alcohol structural analog

High-Value Application Scenarios for (S)-1-Aminobut-3-en-2-ol


Synthesis of Site- and Stereospecific DNA Adduct Standards for Regulatory Toxicology

Environmental and occupational exposure to 1,3-butadiene generates N6-(2-hydroxy-3-buten-1-yl)-adenine lesions that are implicated in point mutations. (S)-1-Aminobut-3-en-2-ol is the only commercially available building block that, as its Fmoc-derivative, enables the preparation of single-isomer (S)-N6-HB-dA-containing oligonucleotide standards. These standards are indispensable for method validation in EPA and IARC carcinogenicity testing [REFS-1, REFS-2].

Chiral Pool Starting Material for Asymmetric Synthesis of β-Amino Alcohol Pharmaceuticals

The (S)-configuration at C‑2 of the amino alcohol motif is conserved in numerous bioactive molecules, including β-blockers and HIV protease inhibitors. (S)-1-Aminobut-3-en-2-ol provides a direct, three‑step entry into enantiopure oxazolidinone intermediates, avoiding costly chiral chromatographic separations and achieving >97 % ee in the final active pharmaceutical ingredient [REFS-3, REFS-4].

Stereochemical Probe in Enzyme Mechanism Studies

Enzymes that process allylic amines and alcohols display strict stereospecificity. (S)-1-Aminobut-3-en-2-ol can be used as a substrate or inhibitor to dissect the enantiopreference of amine oxidases, alcohol dehydrogenases, and cytochrome P450 isoforms. Its defined stereochemistry enables kinetic resolution experiments that quantify enantiomeric ratios, providing mechanistic insight not obtainable with the racemate [4].

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